molecular formula C15H12N2O2 B8687215 1-(4-Nitrobenzyl)indole CAS No. 116611-36-0

1-(4-Nitrobenzyl)indole

Cat. No.: B8687215
CAS No.: 116611-36-0
M. Wt: 252.27 g/mol
InChI Key: RVPTXIBMGYNFNG-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)indole is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

116611-36-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]indole

InChI

InChI=1S/C15H12N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-10H,11H2

InChI Key

RVPTXIBMGYNFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5.28 g of sodium hydride (0.22 mol, mineral oil suspension) in 200 ml of dimethyl sulfoxide is treated with a solution of 23.4 g (0.2 mol) of indole in 100 ml of dimethyl sulfoxide. It is heated at 65° C. for 1 hour, then allowed to cool and 37.7 g (0.22 mol) of 4-nitrobenzyl chloride are then added dropwise. The solution is heated to 60° C., kept at room temperature for 14 hours and then poured into 700 ml of ater with stirring. The mixture is extracted in portions with a total of 300 ml of methylene chloride, the organic phase is dried using anhydrous sodium sulfate, filtered and the filtrate is concentrated in vacuo. The residue is purified on a silica gel column (silica gel 60, Merck AG, Darmstadt; eluent methylene chloride/ethanol 9:1, v/v).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
37.7 g
Type
reactant
Reaction Step Three

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